molecular formula C16H18N2O2 B11937770 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)urea

1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B11937770
M. Wt: 270.33 g/mol
InChI Key: OEBPCVZTUWEDPA-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-(3,4-XYLYL)UREA is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-(3,4-XYLYL)UREA typically involves the reaction of 4-methoxyaniline with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-(3,4-XYLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-(3,4-XYLYL)UREA depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-(3,4-DIMETHYLPHENYL)UREA
  • 1-(4-METHOXYPHENYL)-3-(2,4-XYLYL)UREA

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-11-4-5-14(10-12(11)2)18-16(19)17-13-6-8-15(20-3)9-7-13/h4-10H,1-3H3,(H2,17,18,19)

InChI Key

OEBPCVZTUWEDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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